molecular formula C27H27N5O3 B2708318 1-(2-Furoyl)-4-{[2-isopropyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperazine CAS No. 1251682-51-5

1-(2-Furoyl)-4-{[2-isopropyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperazine

Cat. No. B2708318
CAS RN: 1251682-51-5
M. Wt: 469.545
InChI Key: NDJJKAISUAXWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furoyl)-4-{[2-isopropyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperazine is a useful research compound. Its molecular formula is C27H27N5O3 and its molecular weight is 469.545. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Antianxiety Properties

A study by Kumar et al. (2017) investigated derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, closely related to the compound . They explored its antidepressant activities using the Porsolt's behavioral despair test and the antianxiety activity using the plus maze method. This research suggests potential applications in the treatment of depression and anxiety disorders (Kumar et al., 2017).

Antibacterial Potential

Abbasi et al. (2022) explored the antibacterial potential of N-sulfonated derivatives of (2-furoyl)piperazine, indicating the compound's relevance in developing antibacterial agents. Their findings demonstrated significant antibacterial activity against pathogenic bacteria, with low Minimum Inhibitory Concentration (MIC) values (Abbasi et al., 2022).

Anticancer Activity

Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, which includes a derivative with a piperazine substituent. This study, conducted within the international scientific program “NCI-60 Human Tumor Cell Lines Screen,” found significant anticancer effects, especially against various cancer cell lines (Turov, 2020).

Alzheimer's Disease Treatment

A study by Hassan et al. (2019) synthesized 2-furoyl piperazine based sulfonamide derivatives targeting Alzheimer's disease. These compounds showed inhibitory potential against butyrylcholinesterase and mild hemolytic profiles, indicating their promise as therapeutic agents for Alzheimer's disease (Hassan et al., 2019).

Type 2 Diabetes and Alzheimer's Treatment

Another study by Abbasi et al. (2018) synthesized derivatives of 2-furoic piperazide and evaluated their inhibitory potential against α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes. This research supports the compound's potential in treating type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-34-22-11-9-19(10-12-22)18-29-26(33)21-13-16-32(17-14-21)25-23(8-5-15-28-25)27-30-24(31-35-27)20-6-3-2-4-7-20/h2-12,15,21H,13-14,16-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJJKAISUAXWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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